4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl benzoate
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Overview
Description
4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl benzoate is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl benzoate typically involves the condensation reaction between 2,4-dimethylbenzaldehyde and 2-nitroaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting Schiff base is then reacted with benzoic acid chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Reduction: Formation of 4-[(E)-[(2,4-Dimethylphenyl)amino]methyl]-2-aminophenyl benzoate.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl benzoate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl benzoate involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can enhance its biological activity. The Schiff base moiety allows it to interact with enzymes and proteins, potentially inhibiting their function. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-[(2,6-Dimethylphenyl)imino]methyl]-2-nitrophenyl benzoate
- 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-chlorophenyl benzoate
- 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-hydroxyphenyl benzoate
Uniqueness
4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl benzoate is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and biological activity. The presence of both nitro and imine groups provides a versatile platform for further chemical modifications and applications.
Properties
Molecular Formula |
C22H18N2O4 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
[4-[(2,4-dimethylphenyl)iminomethyl]-2-nitrophenyl] benzoate |
InChI |
InChI=1S/C22H18N2O4/c1-15-8-10-19(16(2)12-15)23-14-17-9-11-21(20(13-17)24(26)27)28-22(25)18-6-4-3-5-7-18/h3-14H,1-2H3 |
InChI Key |
MPUSFQNLQLGPKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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